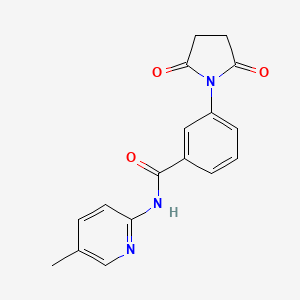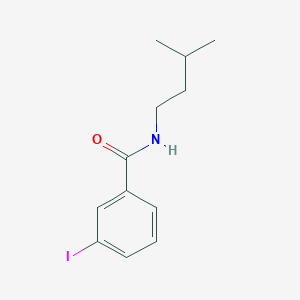![molecular formula C17H16N4O B5787958 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5787958.png)
6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, also known as DMPTQ, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. DMPTQ belongs to the class of quinazoline derivatives and has a unique molecular structure that makes it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is not fully understood, but it has been reported to interact with various cellular targets, including enzymes and receptors. 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been reported to modulate the activity of various receptors, including the adenosine A3 receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been reported to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and to enhance the activity of natural killer cells. 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been reported to have a low toxicity profile and to be well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several advantages for laboratory experiments, including its ease of synthesis and its potential as a lead compound for the development of new therapeutic agents. However, its limitations include its low solubility in water and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one, including the investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further research is also needed to understand the exact mechanism of action of 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one and to optimize its pharmacokinetic properties. The development of novel synthetic methods for 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one and its derivatives is also an area of interest for future research.
In conclusion, 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a promising compound with potential applications in various scientific fields. Its unique molecular structure and biological activities make it an attractive candidate for further research, and its potential as a therapeutic agent for various diseases warrants further investigation.
Métodos De Síntesis
6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can be synthesized through various methods, including the reaction of 2-phenyl-2H-azirine with dimethyl cyanamide in the presence of a catalyst. Another method involves the reaction of 2-phenylquinazolin-4(3H)-one with dimethylformamide dimethyl acetal in the presence of a catalyst. These methods have been reported in the literature and can yield high-quality 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one.
Aplicaciones Científicas De Investigación
6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to possess various biological activities, including anti-inflammatory, antitumor, and antiviral activities. 6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has also been investigated for its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
6,6-dimethyl-2-phenyl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-17(2)8-13-12(14(22)9-17)10-21-16(18-13)19-15(20-21)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXQVEZMJYGAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-dimethyl-2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5787875.png)
![3-bromo-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5787880.png)
![2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5787885.png)
![methyl {[4-(4-bromophenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787893.png)

![N-(4-chlorobenzyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5787913.png)



![[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]acetic acid](/img/structure/B5787936.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5787942.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5787944.png)

![6-allyl-2-(3-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5787968.png)